uPA Inhibitor Synthetic Intermediate: Potency Contribution of the 5,6-Dichloro Pharmacophore
The compound (assigned as 'commercially available amino-dichloropyrazine ester 3') is the documented starting material for constructing C(5)-glycyl-amiloride derivatives that inhibit human urokinase-type plasminogen activator (uPA). The resulting lead compound 14 (Am-C(5)-Gly-OBn) achieves an IC50 of 3 μM against uPA, while the dechlorinated counterpart 1-H exhibits a >15-fold reduction in potency (IC50 47 μM), directly quantifying the essential contribution of the C(6)-chloro substituent retained from the starting ester [1]. Amiloride itself (IC50 7 μM) is fully substituted at C(6) with chlorine, confirming that the dichloro pattern of the title compound is a non-negotiable prerequisite for potent uPA engagement [1].
| Evidence Dimension | uPA inhibitory potency (IC50) of final compounds derived from the title compound vs. dechlorinated analogs |
|---|---|
| Target Compound Data | Compound 14 (Am-C(5)-Gly-OBn), derived from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: uPA IC50 = 3 μM |
| Comparator Or Baseline | Dechloro analog 1-H (Am-C(5)-Gly-OH, X = H): uPA IC50 = 47 μM. Amiloride: uPA IC50 = 7 μM. |
| Quantified Difference | ~15.7-fold higher uPA inhibitory potency for the C(6)-chloro analog (3 μM) vs. dechloro analog (47 μM); 2.3-fold improvement over parent amiloride (7 μM). |
| Conditions | Human urokinase-type plasminogen activator enzymatic assay; Table 1 in Bioorg Med Chem Lett 2012, 22(7), 2635-2639. |
Why This Matters
Procurement of the dichloro starting material is mandatory to access the most potent uPA inhibitors; substitution with monochloro or dechloro pyrazine esters eliminates the key C(6)-chloro group and leads to a >15-fold loss in target potency.
- [1] Massey AP, Harley WR, Pasupuleti N, Gorin FA, Nantz MH. 2-Amidino analogs of glycine-amiloride conjugates: inhibitors of urokinase-type plasminogen activator. Bioorg Med Chem Lett. 2012;22(7):2635-2639. doi:10.1016/j.bmcl.2011.12.123 View Source
